molecular formula C12H18O2 B054128 2-(4-tert-Butoxyphenyl)ethan-1-ol CAS No. 123195-72-2

2-(4-tert-Butoxyphenyl)ethan-1-ol

Cat. No. B054128
CAS RN: 123195-72-2
M. Wt: 194.27 g/mol
InChI Key: OKZWTCSMYPNPCS-UHFFFAOYSA-N
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Description

"2-(4-tert-Butoxyphenyl)ethan-1-ol" is a chemical compound that has been the subject of various studies, particularly in the fields of organic chemistry and materials science. The compound's synthesis, molecular structure, chemical reactions, and properties have been explored to understand its potential applications.

Synthesis Analysis

The synthesis of related compounds, such as tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate and 1,2-bis[3-(6,8-di-tert-butyl-3,4-dihydro-2[H]-1,3-benzoxazine)-yl]ethane, involves reactions under specific conditions, using appropriate reagents and catalysts to achieve desired structural features (Kalaivani et al., 2012); (Yao Ying-ming & Zhao Yi-ping, 2005).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction, is crucial for understanding the arrangement and bonding of atoms within the molecule. This analysis provides insights into the molecule's properties and potential applications (Ussain & Mdad, 2014).

Chemical Reactions and Properties

The compound's reactions with other chemicals and its resultant properties have been studied. For instance, understanding its reactivity with various reagents and the impact of different functional groups on its behavior is vital (Ellman et al., 2002).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and thermal stability, are crucial for determining the practical applications of "this compound" (Hsiao et al., 2000).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with other substances, are essential for predicting how the compound will behave in various environments or in potential applications (Raju et al., 2013).

Scientific Research Applications

  • Catalysis and Synthesis :

    • The rhodium(I)-{1,2-bis[(o-tert-butoxyphenyl)(phenyl)phosphino]ethane} [Rh(I)-(t-Bu-SMS-Phos)] catalyst system, which includes a compound structurally related to 2-(4-tert-Butoxyphenyl)ethan-1-ol, has shown exceptional efficiency in the hydrogenation of a large series of α-amidostyrenes and α-amidoacrylates (Mohar & Stephan, 2005).
  • Fungicidal Activity :

    • A series of new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, closely related to this compound, demonstrated fungicidal activity, suggesting potential agrochemical applications (Kuzenkov & Zakharychev, 2009).
  • Electrochemistry :

    • Research on carbon-carbon bond cleavage of 1,2-diphenyl-ethanes, which are structurally similar to this compound, at boron-doped diamond electrodes, revealed insights into electrochemical processes that could be relevant for material science and analytical applications (Zollinger et al., 2004).
  • Coordination Chemistry :

    • Studies involving ligands like 1,1,2,2-tetra(2-pyridyl)ethan-2-ol, which share functional groups with this compound, have been pivotal in exploring their utility in coordination chemistry, potentially impacting the field of inorganic chemistry (Steel & Sumby, 2003).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZWTCSMYPNPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471032
Record name 2-(4-tert-Butoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123195-72-2
Record name 2-(4-tert-Butoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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